Cas no 2138227-71-9 (3-[5-(bromomethyl)-2-methoxyphenyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine)
![3-[5-(bromomethyl)-2-methoxyphenyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine structure](https://ja.kuujia.com/scimg/cas/2138227-71-9x500.png)
3-[5-(bromomethyl)-2-methoxyphenyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine 化学的及び物理的性質
名前と識別子
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- 3-[5-(bromomethyl)-2-methoxyphenyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- EN300-741623
- 2138227-71-9
-
- インチ: 1S/C14H16BrN3O/c1-19-14-3-2-10(7-15)6-11(14)12-8-17-18-5-4-16-9-13(12)18/h2-3,6,8,16H,4-5,7,9H2,1H3
- InChIKey: CQEKQTKPJIHWQQ-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(=C(C=1)C1C=NN2CCNCC2=1)OC
計算された属性
- せいみつぶんしりょう: 321.04767g/mol
- どういたいしつりょう: 321.04767g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 39.1Ų
3-[5-(bromomethyl)-2-methoxyphenyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-741623-1.0g |
3-[5-(bromomethyl)-2-methoxyphenyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine |
2138227-71-9 | 1g |
$0.0 | 2023-06-06 |
3-[5-(bromomethyl)-2-methoxyphenyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
3-[5-(bromomethyl)-2-methoxyphenyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazineに関する追加情報
Professional Introduction to 3-[5-(bromomethyl-2-methoxyphenyl)]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS No. 2138227-71-9)
3-[5-(bromomethyl-2-methoxyphenyl)]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 2138227-71-9, this compound represents a fascinating molecular scaffold that combines the structural features of pyrazole and pyrazine rings, making it a valuable building block for designing novel bioactive molecules. The presence of both bromomethyl and 2-methoxyphenyl substituents introduces unique reactivity and functionalization possibilities, which are exploited in various synthetic pathways to create more complex and pharmacologically relevant derivatives.
The compound's significance in medicinal chemistry stems from its ability to serve as a precursor for the development of drugs targeting a wide range of therapeutic areas. Pyrazolo[1,5-a]pyrazines are known for their broad biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. The bromomethyl group on the phenyl ring provides a reactive site for further functionalization via nucleophilic substitution reactions, allowing chemists to introduce diverse pharmacophores. This flexibility is particularly advantageous in drug discovery pipelines where rapid and efficient synthesis of analogs is crucial.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for kinases and other enzyme targets implicated in cancer and inflammatory diseases. The scaffold of 3-[5-(bromomethyl-2-methoxyphenyl)]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has been explored as a potential lead compound due to its ability to mimic natural substrates and interfere with enzymatic activity. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on various kinases by binding to their active sites and disrupting normal signaling pathways. This has opened up new avenues for the development of targeted therapies that could offer improved efficacy and reduced side effects compared to existing treatments.
The 2-methoxyphenyl moiety in the molecule also contributes to its pharmacological potential by influencing both solubility and metabolic stability. Methoxy groups are commonly found in biologically active compounds due to their ability to enhance lipophilicity while maintaining good water solubility. This balance is critical for drug candidates that need to traverse biological membranes while remaining stable in biological fluids. Additionally, the methoxy group can serve as a site for further chemical modification, allowing for the creation of more sophisticated derivatives with tailored biological profiles.
The synthesis of 3-[5-(bromomethyl-2-methoxyphenyl)]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves multi-step organic transformations that highlight the compound's synthetic utility. The pyrazolo[1,5-a]pyrazine core can be constructed through cyclocondensation reactions between appropriate precursors under controlled conditions. Subsequent bromination at the desired position on the phenyl ring followed by methoxylation completes the molecular framework. These synthetic strategies are well-documented in the literature and have been optimized for high yields and purity.
The compound's reactivity also makes it an attractive candidate for exploring novel chemical reactions and methodologies. Researchers have leveraged its bromomethyl functionality to develop new cross-coupling reactions or as a substrate for radical-mediated transformations. Such studies not only expand the synthetic toolbox but also provide insights into reaction mechanisms that could be applied to other challenging molecular systems. The ability to generate diverse derivatives through these reactions is crucial for understanding structure-activity relationships (SAR) and optimizing drug candidates.
In conclusion, 3-[5-(bromomethyl-2-methoxyphenyl)]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS No. 2138227-71-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable versatile chemical modifications that can be exploited in drug discovery efforts targeting various diseases. The ongoing studies into its derivatives highlight its importance as a scaffold for developing novel bioactive molecules with therapeutic implications. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.
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